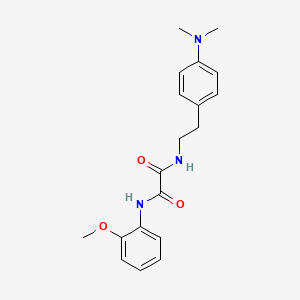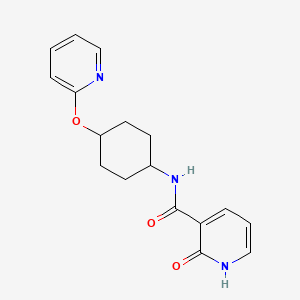
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(dimethylamino)phenethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Interaction with DNA and Bacterial Cells
A study on the synthesis and characterization of a light-switchable polymer demonstrates its application in condensing and releasing double-strand DNA upon light irradiation. This polymer exhibits a unique ability to switch its antibacterial activity to a non-toxic character when exposed to Escherichia coli bacterial cells, both in solution and on surfaces. This feature is attributed to the photolabile o-nitrobenzyl carboxymethyl pendant moiety, which transforms to a zwitterionic carboxybetaine form upon irradiation at 365 nm (Sobolčiak et al., 2013).
Oxidation in Water by Photoassisted Fenton Reaction
Research on the complete oxidation of metolachlor and methyl parathion in water through the photoassisted Fenton reaction (Fe3+/H2O2/u.v.) reveals a rapid decomposition process. This method results in the complete mineralization of metolachlor to HCl, inorganic N, and CO2, demonstrating a mild and effective remedy for dilute pesticide wastes. The study highlights the potential for photoassisted Fenton oxidation as an environmentally friendly approach to water treatment (Pignatello & Sun, 1995).
Influence of Substitution on pKa Values
An investigation into the influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom provides insights into the chemistry of N1N1-dimethylamidines. This study, involving three series of N1N1-dimethylamidines, explores the correlation between pKa values and the structural configuration of these compounds, shedding light on the intricate balance between electronic effects and molecular stability (Oszczapowicz & Krawczyk, 1989).
Photochromism of Bichromophoric Oxazines
A study on the synthesis and photochemical properties of a series of photochromic [1,3]oxazines reveals their potential applications in materials science. These compounds, which exhibit photochromism upon excitation, could be utilized in the development of new materials with light-responsive properties. The research highlights the influence of substituents on the photochemical behavior of these oxazines, offering a pathway for the design of advanced photofunctional materials (Deniz et al., 2009).
Receptor Interaction Profiles of Novel Derivatives
A comprehensive study on the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) compared to their 2C drugs and lysergic acid diethylamide (LSD) counterparts offers insights into the pharmacological properties of these substances. The findings indicate that NBOMe drugs are potent agonists of the 5-HT2A receptor, suggesting their strong hallucinogenic effects and potential for research in neuroscience and pharmacology (Rickli et al., 2015).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-22(2)15-10-8-14(9-11-15)12-13-20-18(23)19(24)21-16-6-4-5-7-17(16)25-3/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNVNFLCLOMIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2662012.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)
![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)
![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methylphenyl)carbamothioyl]amino}acetamide](/img/structure/B2662018.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)
![3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2662022.png)
![2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2662028.png)
